Macrophyllicin

Description

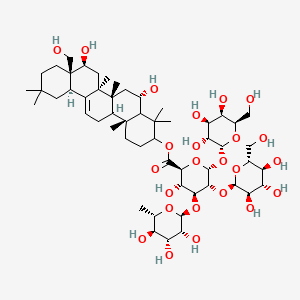

Structure

2D Structure

Properties

CAS No. |

149474-93-1 |

|---|---|

Molecular Formula |

C54H88O24 |

Molecular Weight |

1121.274 |

IUPAC Name |

[(5S,6aR,6bS,8S,8aS,12aR,14bR)-5,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C54H88O24/c1-21-30(60)33(63)36(66)45(71-21)75-40-39(69)41(76-48(78-47-38(68)35(65)32(62)26(19-56)73-47)42(40)77-46-37(67)34(64)31(61)25(18-55)72-46)44(70)74-29-11-12-51(6)27-10-9-22-23-15-49(2,3)13-14-54(23,20-57)28(59)17-52(22,7)53(27,8)16-24(58)43(51)50(29,4)5/h9,21,23-43,45-48,55-69H,10-20H2,1-8H3/t21-,23+,24-,25+,26+,27?,28-,29?,30-,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43?,45-,46+,47+,48+,51+,52+,53+,54+/m0/s1 |

InChI Key |

CDYAORBMMPRWHL-XOJINRSKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)CO)(C)C)C)O)O)O)O |

Synonyms |

macrophyllicin |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies of Macrophyllicin

Extraction Techniques from Botanical Sources (e.g., Primula macrophylla)

The initial step in the isolation of Macrophyllicin is its extraction from plant tissues, with Primula macrophylla being a known source. nih.gov The selection of an appropriate solvent and extraction method is critical to maximize the yield of the target saponin (B1150181) while minimizing the co-extraction of undesirable compounds.

Methanol (B129727) is a commonly employed solvent for the extraction of saponins (B1172615) from Primula species due to its polarity, which is well-suited for dissolving these glycosidic compounds. nih.govtandfonline.comnih.gov The general procedure involves the refluxing of dried and powdered plant material with methanol. tandfonline.com This process is typically followed by concentration of the extract under reduced pressure to yield a crude slurry. tandfonline.com

To further enrich the saponin content, a liquid-liquid partitioning step is often introduced. The crude extract is typically shaken with a mixture of n-butanol and water. tandfonline.com Saponins, including this compound, preferentially partition into the n-butanol layer, which is then separated and evaporated to yield a crude saponin mixture. tandfonline.com Precipitation with a less polar solvent, such as diethyl ether, can be used to further concentrate the saponins. tandfonline.com

| Plant Source | Extraction Solvent | Method | Reference |

| Primula macrophylla | Methanol | Not specified | nih.gov |

| Primula denticulata | Methanol | Reflux | tandfonline.com |

| Primula veris | Methanol | Ultrasonic bath | nih.gov |

Chromatographic Separation Strategies

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other extracted compounds. The choice and sequence of these methods are determined by the physicochemical properties of the saponins and the desired purity of the final product.

Column Chromatography

Column chromatography (CC) serves as a primary and effective method for the initial fractionation of the crude saponin extract. Silica (B1680970) gel is a commonly used stationary phase for this purpose. tandfonline.com The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For instance, a gradient system of chloroform (B151607) and methanol is often used. tandfonline.com Fractions are collected sequentially and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the target compound.

A study on the isolation of a triterpenoid (B12794562) saponin from Primula denticulata utilized a silica gel column with a chloroform-methanol gradient, where the target saponin was eluted with a chloroform-methanol ratio of 8.5:1.5. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and efficiency. Reversed-phase HPLC, using a C18 column, is frequently the method of choice for saponin separation. researchgate.net

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with the addition of a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to improve peak shape. researchgate.netnih.gov The separation is based on the differential partitioning of the saponins between the nonpolar stationary phase and the polar mobile phase. A study on Primula saponins employed a C18 column with a mobile phase of 0.2% phosphoric acid and acetonitrile. researchgate.net Another method for analyzing saponins in Primula species used a Synergi 4µm Fusion RP 80A column with a mobile phase of 0.025% TFA in water and 5% acetonitrile in methanol. nih.gov

Preparative HPLC can be used to isolate larger quantities of the purified compound. For example, a triterpenoid saponin from Primula denticulata was further purified by HPLC using a methanol-water (4:1) solvent system. tandfonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for monitoring the progress of extraction and column chromatography, as well as for preliminary identification of fractions containing saponins. researchgate.net Silica gel plates are commonly used as the stationary phase. researchgate.net

After developing the TLC plate with a suitable solvent system, the separated compounds are visualized. Since many saponins lack a chromophore, visualization is often achieved by spraying the plate with a derivatizing agent, such as a vanillin-sulfuric acid reagent, followed by heating. researchgate.netresearchgate.net This process results in the appearance of colored spots, indicating the presence of saponins. A validated high-performance thin-layer chromatography (HPTLC)-densitometric method has been developed for the quantification of primulasaponins using silica gel plates with a mobile phase of ethyl acetate:water:formic acid (5:1:1 v/v) and densitometric determination at 540 nm after derivatization. researchgate.net

Countercurrent Chromatography

Countercurrent Chromatography (CCC), particularly in its high-speed format (HSCCC), is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample. researchgate.net This makes it particularly suitable for the separation of polar compounds like saponins.

In CCC, the separation occurs between two immiscible liquid phases, one of which is held stationary while the other is pumped through it. The choice of the two-phase solvent system is crucial for successful separation. A study on the separation of saponins from Ampelozizyphus amazonicus utilized a hexane-ethyl acetate-butanol-ethanol-water (1:6:1:1:6; v/v) solvent system, which successfully separated saponins based on their skeleton type. nih.gov While not specifically reported for this compound, this technique holds significant potential for its purification.

Purity Assessment Methodologies

Once this compound has been isolated, its purity must be rigorously assessed. This is essential to confirm the identity of the compound and to ensure that it is free from contaminants that could interfere with subsequent analytical or biological studies. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under different chromatographic conditions. The purity can be quantified by calculating the peak area percentage. For instance, the purity of an isolated theasaponin (B77562) E1 was determined to be 98% based on the peak area detected by UPLC-PDA-MS. nih.gov

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides information about the molecular weight of the isolated compound and can be used to detect the presence of impurities. nih.govresearchgate.net High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both structural elucidation and purity assessment. nih.govresearchgate.net The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. Two-dimensional NMR experiments can provide detailed structural information, which was instrumental in determining the structure of this compound. nih.gov

The combination of these techniques provides a comprehensive evaluation of the purity of the isolated this compound, ensuring its suitability for further scientific investigation.

Structural Elucidation and Comprehensive Spectroscopic Characterization of Macrophyllicin

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. For natural products like saponins (B1172615), IR spectroscopy is instrumental in detecting hydroxyl groups, carbonyls, glycosidic linkages, and various aliphatic and aromatic C-H bonds, thereby contributing significantly to structural assignments.

While specific detailed IR spectral data for Macrophyllicin was not elaborated in the reviewed literature, Fourier-transform infrared (FTIR) spectroscopy has been cited as a method used in the characterization of saponins, including this compound itself researchgate.net. The presence of characteristic absorption bands would confirm the existence of key structural features. For instance, broad absorption in the 3200-3600 cm⁻¹ region typically indicates the presence of hydroxyl (-OH) groups, common in the sugar moieties and aglycone of saponins. Absorption bands in the 1000-1300 cm⁻¹ range are indicative of C-O stretching vibrations, characteristic of glycosidic bonds and alcoholic functionalities. Aliphatic C-H stretching vibrations are usually observed in the 2850-3000 cm⁻¹ region.

Table 1: Illustrative IR Absorption Bands for this compound

| Functional Group / Bond Type | Expected IR Absorption (cm⁻¹) | This compound (Observed/Expected) | Notes |

| O-H stretch | 3200-3600 | [Data not specified] | Broad, indicative of hydroxyl groups |

| C=O stretch | 1700-1750 | [Data not specified] | If carbonyls (e.g., ester) are present |

| C-O stretch | 1000-1300 | [Data not specified] | Characteristic of glycosidic linkages, alcohols |

| C-H stretch (aliphatic) | 2850-3000 | [Data not specified] | Found in the triterpenoid (B12794562) backbone and sugars |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods, including Optical Rotation (OR) and Circular Dichroism (CD) spectroscopy, are indispensable for determining the stereochemistry and absolute configuration of chiral molecules, which are prevalent in natural products like this compound.

Optical Rotation (OR) measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation ([α]) is a standardized value that depends on the compound's structure, concentration, solvent, temperature, and the wavelength of light used. Measurements are typically performed at specific wavelengths, such as the sodium D-line (589 nm) rudolphresearch.com. Optical rotation provides crucial information about the enantiomeric purity and the direction of rotation (dextrorotatory (+) or levorotatory (-)), which is essential for distinguishing between enantiomers frontiersin.org.

Circular Dichroism (CD) spectroscopy probes the differential absorption of left and right circularly polarized light by chiral molecules. CD spectra exhibit characteristic positive and negative bands at specific wavelengths, corresponding to electronic transitions within chromophores. These spectral features are highly sensitive to the molecule's three-dimensional structure, including its conformation and absolute configuration taylorfrancis.com, nih.gov. CD is particularly powerful for assigning the stereochemistry of complex molecules, even those lacking strong UV-Vis absorption, by analyzing the sign and intensity of CD bands nih.gov.

While the provided literature confirms that this compound has been characterized using spectral evidence researchgate.net, specific quantitative data for its optical rotation or CD spectra were not detailed. However, for a triterpenoid saponin (B1150181) with multiple chiral centers, these techniques would be critical for confirming the stereochemical assignments derived from other spectroscopic methods and for establishing its absolute configuration.

Table 2: Illustrative Chiroptical Data Parameters for this compound

| Method | Parameter | Value (this compound) | Wavelength (nm) | Temperature (°C) | Solvent | Notes |

| Optical Rotation | [α]D | [Data not specified] | 589 | [Data not specified] | [Data not specified] | Indicates chirality and direction of rotation; crucial for identity and purity. |

| Circular Dichroism | λmax (nm) | [Data not specified] | [Data not specified] | [Data not specified] | [Data not specified] | Wavelengths of positive/negative CD bands. |

| Ellipticity (ε) | [Data not specified] | [Data not specified] | [Data not specified] | [Data not specified] | Molar ellipticity at specific wavelengths, sensitive to conformation. |

Advanced Computational Structure Prediction

Advanced computational methods have become indispensable tools in modern natural product chemistry, complementing experimental spectroscopic data to provide definitive structural assignments. These techniques can predict various molecular properties, including spectroscopic parameters, which can then be compared with experimental results.

Computational structure prediction involves using theoretical models and algorithms to determine the most stable three-dimensional conformation of a molecule and to predict its spectroscopic signatures. For complex molecules like this compound, computational approaches, such as Density Functional Theory (DFT) calculations, can predict IR frequencies, NMR chemical shifts, and CD spectra frontiersin.org, nih.gov. By comparing these predicted spectra with experimentally obtained data, researchers can confirm proposed structures and assign stereochemistry with high confidence. Machine learning (ML) algorithms are increasingly integrated into these workflows to accelerate the prediction process and improve accuracy frontiersin.org, stanford.edu.

While specific computational studies focused on this compound were not detailed in the reviewed literature, these methods are routinely employed to validate structures obtained from experimental data. For instance, predicting the CD spectrum of a proposed structure and comparing it to the experimental CD spectrum is a powerful method for confirming absolute configuration, especially when experimental data is ambiguous or limited nih.gov. Similarly, predicting IR spectra can help confirm the presence and environment of functional groups.

Compound Name List:

this compound

Biosynthesis and Biogenesis of Macrophyllicin

Precursor Pathways for Triterpenoid (B12794562) Saponins (B1172615) (e.g., Mevalonate (B85504) Pathway, MVA)

The foundational building blocks for all isoprenoids, including the triterpenoid skeletons found in saponins, are derived from the isoprenoid pathway frontiersin.org, mdpi.com, researchgate.net, frontiersin.org, nih.gov, mdpi.com, scielo.br, mdpi.com, sciopen.com, researchgate.net, researchgate.net, dokumen.pub. The primary pathway responsible for generating these precursors in the cytoplasm and mitochondria is the mevalonate (MVA) pathway frontiersin.org, researchgate.net, frontiersin.org, nih.gov, mdpi.com, scielo.br, mdpi.com. This pathway starts with acetyl-CoA, which is converted through several enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP) researchgate.net, researchgate.net, frontiersin.org, mdpi.com. In parallel, the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids, also contributes to IPP and DMAPP synthesis researchgate.net, frontiersin.org, mdpi.com. These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, squalene (B77637) researchgate.net, mdpi.com. The linear C30 molecule, squalene, is then epoxidized to form 2,3-oxidosqualene (B107256), which serves as the direct precursor for triterpenoid biosynthesis frontiersin.org, mdpi.com, nih.gov, researchgate.net, nih.gov, researchgate.net.

Glycosylation Mechanisms and Glycosyltransferases

Glycosylation is a critical step in the formation of saponins, including Macrophyllicin, as it attaches hydrophilic sugar moieties to the hydrophobic triterpenoid aglycone (sapogenin) frontiersin.org, mdpi.com, frontiersin.org, nih.gov. This process significantly influences the compound's solubility, bioavailability, and biological activity frontiersin.org, mdpi.com, mdpi.com. The enzymes responsible for catalyzing these glycosidic linkages are uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) frontiersin.org, mdpi.com, nih.gov, researchgate.net, frontiersin.org, nih.gov, biorxiv.org, mdpi.com, researchgate.net, acs.org. UGTs utilize activated sugar donors, such as UDP-glucose, to transfer sugar residues to specific hydroxyl or carboxyl groups on the triterpenoid skeleton frontiersin.org, nih.gov, mdpi.com, researchgate.net, acs.org. The diversity in saponin (B1150181) structures arises from the varied number, type, and linkage positions of these sugar units, which are dictated by the specific UGTs involved frontiersin.org, nih.gov, mdpi.com.

Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound, like other triterpenoid saponins, involves a sequence of key enzymatic transformations:

Triterpenoid Skeleton Formation: The initial step involves the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs), which are responsible for generating the diverse triterpenoid scaffolds frontiersin.org, mdpi.com, nih.gov, researchgate.net, nih.gov, researchgate.net, researchgate.net. For instance, β-amyrin synthase (β-AS) is a well-characterized OSC that cyclizes 2,3-oxidosqualene to form β-amyrin, a common precursor for oleanane-type triterpenoids, which are prevalent in many saponins frontiersin.org, nih.gov, researchgate.net, mdpi.com.

Oxidative Modifications: Following cyclization, the triterpenoid skeleton undergoes various oxidative modifications. These reactions are primarily mediated by cytochrome P450 monooxygenases (P450s) frontiersin.org, mdpi.com, nih.gov, researchgate.net, nih.gov, biorxiv.org. P450 enzymes introduce hydroxyl groups, epoxides, or other oxygenated functionalities at specific positions on the triterpenoid ring system, creating the aglycone (sapogenin) structure frontiersin.org, mdpi.com, nih.gov, nih.gov. These modifications are crucial for enabling subsequent glycosylation steps frontiersin.org.

Glycosylation: The final major enzymatic step is glycosylation, where UGTs attach sugar moieties to the modified triterpenoid aglycone frontiersin.org, mdpi.com, nih.gov, researchgate.net, frontiersin.org, nih.gov, biorxiv.org, mdpi.com, researchgate.net, acs.org. The specific sequence and type of sugars added determine the final saponin structure.

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in triterpenoid saponin biosynthesis are distributed across different cellular compartments. The early steps, including the action of OSCs and P450s, are generally associated with the endoplasmic reticulum nih.gov, scielo.br. Glycosyltransferases (UGTs) are typically found in the cytoplasm nih.gov, although some may also be associated with the ER or other organelles depending on the specific enzyme and substrate scielo.br. The MVA pathway, which produces the initial isoprenoid precursors, primarily occurs in the cytoplasm and mitochondria, with some steps potentially occurring in peroxisomes scielo.br. The final saponins are often sequestered in vacuoles, indicating the involvement of transport mechanisms in their accumulation nih.gov.

Genetic and Transcriptomic Regulation of Biosynthetic Pathways

The biosynthesis and accumulation of triterpenoid saponins are tightly regulated at the genetic and transcriptomic levels mdpi.com, ontosight.ai, frontiersin.org, mdpi.com, biorxiv.org. Plant hormones, particularly jasmonate (JA) and methyl jasmonate (MeJA), are known to induce the expression of genes involved in saponin biosynthesis mdpi.com, ontosight.ai, oup.com. This induction is often mediated by transcription factors (TFs) that bind to the promoter regions of structural genes. Key TF families implicated in regulating these pathways include WRKY, AP2/Ethylene Response Factor (AP2/ERF), Basic Helix-Loop-Helix (bHLH), MYB, and bZIP mdpi.com, ontosight.ai, frontiersin.org, oup.com, biorxiv.org, cjnmcpu.com. For example, specific bHLH TFs have been identified as positive regulators of triterpene saponin biosynthesis in Medicago truncatula mdpi.com. Transcriptomic studies, such as RNA-seq and WGCNA (weighted gene co-expression network analysis), are instrumental in identifying candidate genes and regulatory networks associated with saponin production, revealing correlations between gene expression levels and saponin accumulation frontiersin.org, frontiersin.org, mdpi.com, sciopen.com, biorxiv.org.

Compound Names

this compound

2,3-oxidosqualene

β-amyrin

β-amyrin synthase (β-AS)

Isopentenyl pyrophosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Geranyl pyrophosphate (GPP)

Farnesyl pyrophosphate (FPP)

Squalene

Oxidosqualene cyclases (OSCs)

Cytochrome P450 monooxygenases (P450s)

Uridine diphosphate-dependent glycosyltransferases (UGTs)

Acetyl-CoA

Mevalonate (MVA) pathway

Methylerythritol phosphate (MEP) pathway

Jasmonate (JA)

Methyl jasmonate (MeJA)

WRKY transcription factors

AP2/Ethylene Response Factor (AP2/ERF) transcription factors

Basic Helix-Loop-Helix (bHLH) transcription factors

MYB transcription factors

bZIP transcription factors

Chemical Synthesis Strategies for Macrophyllicin and Its Analogues

Total Synthesis Approaches to the Triterpenoid (B12794562) Aglycone Core

The aglycone of Macrophyllicin is a trihydroxy-olean-12-ene derivative. The total synthesis of such complex triterpenoid skeletons typically involves multi-step sequences starting from simpler, commercially available precursors. Strategies often employ cascade reactions, cyclizations, and stereoselective functionalizations to build the characteristic tetracyclic or pentacyclic ring systems of triterpenoids. For instance, ring-closing metathesis (RCM) has been a powerful tool for forming macrolactone rings in related natural products, and similar strategies could be envisioned for constructing the core structure of this compound's aglycone frontiersin.orgnih.gov. Diels-Alder reactions and various cyclization strategies are also common in building fused ring systems found in triterpenoids. The precise placement of hydroxyl groups at C-6, C-16, and C-28, along with the correct stereochemistry at chiral centers, demands careful planning of synthetic routes, often utilizing chiral auxiliaries or asymmetric catalysis nih.govumsl.edu.

Stereoselective Glycosylation Methods in Synthesis

The attachment of the tetra-saccharide chain to the aglycone is a critical step in the synthesis of this compound. This process, known as glycosylation, requires high stereoselectivity to form the correct α or β glycosidic linkages. Various glycosyl donors, such as glycosyl halides (bromides, fluorides), trichloroacetimidates, and thioglycosides, are commonly employed umsl.edursc.orgrsc.org. The stereochemical outcome is influenced by the protecting groups on the sugar moiety (e.g., participating versus non-participating groups at C-2), the promoter used, and the reaction conditions umsl.eduresearchgate.net. For example, the use of participating protecting groups at the C-2 position often leads to 1,2-trans glycosides via neighboring group participation, forming a stable dioxolenium ion intermediate researchgate.net. Conversely, non-participating groups can lead to mixtures of anomers or favor the formation of α-glycosides researchgate.net. Catalysts, such as macrocyclic bis-thioureas, have been developed to promote stereoselective glycosylation reactions, often mimicking the mechanisms of glycosyltransferase enzymes nih.govwayne.edu.

Semi-synthesis of this compound Derivatives

Semi-synthesis offers a practical route to generate derivatives of this compound by modifying the naturally isolated compound or closely related precursors. This approach leverages the complex structure already assembled by nature, requiring fewer synthetic steps compared to total synthesis. Modifications can target specific functional groups, such as the hydroxyl groups or the sugar moieties, to create analogues with altered properties. For instance, derivatization might involve esterification, etherification, or selective oxidation/reduction reactions. The semi-synthesis of macrolide antibiotics, for example, has demonstrated the utility of this approach in generating compounds with improved features like expanded antimicrobial spectra or enhanced stability nih.govnih.govmdpi.com. While specific examples of semi-synthetic derivatives of this compound are not detailed in the provided search results, the general strategy involves chemical transformations on the isolated natural product wikipedia.org.

Rational Design and Synthesis of Structural Analogues for Research

Rational design involves the targeted synthesis of structural analogues of this compound to investigate structure-activity relationships (SAR) or to improve specific properties. This process begins with understanding the key structural features responsible for the compound's activity or function. Analogues can be designed by modifying the aglycone, altering the sugar chain composition or linkage, or introducing novel functional groups. The synthesis of these analogues follows established chemical methodologies, often employing the strategies described in sections 5.1 and 5.2. For example, researchers might systematically vary the sugar units or their stereochemistry to probe their importance for biological interactions nih.govugent.befrontiersin.org. The synthesis of such analogues requires careful planning to ensure that modifications are introduced selectively and efficiently.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymatic transformations. Enzymes can be utilized for specific steps, such as stereoselective glycosylation or the modification of functional groups, often under milder conditions than traditional chemical methods. For example, glycosyltransferases could be employed for the regioselective and stereoselective attachment of sugar units to the aglycone nih.govnih.govbeilstein-journals.org. Similarly, other enzymes might be used to catalyze specific oxidation, reduction, or cyclization reactions. The development of chemoenzymatic strategies for macrocyclic compounds, including peptides and polyketides, highlights the potential of this approach to overcome challenges in complex molecule synthesis nih.govbeilstein-journals.orgnih.govrsc.org. While specific chemoenzymatic routes for this compound are not explicitly detailed, the general principles of using enzymes for glycosylation or other transformations are applicable.

Based on a thorough review of the available scientific literature, there is no specific information detailing the biological activities of a compound named “this compound.” The search results yielded information on broader categories of natural products, such as macrolides and macrolactins, as well as compounds isolated from various organisms, but none specifically named this compound.

Therefore, it is not possible to provide an article on the "Investigation of Biological Activities and Underlying Mechanisms of Action" for this compound that would be scientifically accurate and adhere to the requested outline. The required data on its anti-infective and cytotoxic properties, including efficacy against specific pathogens, molecular targets, and effects on research cell lines, are not available in the public domain or scientific databases under this name.

Investigation of Biological Activities and Underlying Mechanisms of Action

Cytotoxic Activities in Research Cell Lines

Cellular Pathways Modulated by Macrophyllicin in Cytotoxicity

Currently, there is no specific information available in the peer-reviewed scientific literature detailing the cellular pathways modulated by the isolated compound this compound in relation to its cytotoxic effects. While some studies have investigated the cytotoxic properties of crude extracts from Primula macrophylla, the specific contributions of this compound to these effects and the underlying molecular mechanisms have not been elucidated. researchgate.net Research on other saponins (B1172615) has indicated various mechanisms of cytotoxicity, including the induction of apoptosis and cell cycle arrest, but these findings cannot be directly attributed to this compound without specific experimental evidence. nih.gov

Anti-inflammatory Properties

Detailed studies on the anti-inflammatory properties of the purified compound this compound are not currently available in the scientific literature. Although the broader class of saponins and extracts from the Primula genus have been reported to possess anti-inflammatory potential, the specific activity of this compound remains to be investigated. cabidigitallibrary.orgresearchgate.net

In vitro Modulation of Inflammatory Mediators

There is no specific data from in vitro studies on the modulation of inflammatory mediators by this compound. Research has not yet been published that examines its effects on the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins, or cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs). While other phytochemicals have been shown to modulate these mediators, similar investigations for this compound have not been reported. nih.govmdpi.comnih.gov

Interaction with Immune Cells and Signaling Pathways (e.g., COX inhibition)

Information regarding the interaction of this compound with immune cells and its influence on inflammatory signaling pathways, such as the cyclooxygenase (COX) pathway, is not available in the current body of scientific literature. The potential for this compound to act as a COX inhibitor, a mechanism common to many anti-inflammatory compounds, has not been explored. cabidigitallibrary.org

Antioxidant Activity

Specific studies detailing the antioxidant activity of the isolated compound this compound are not present in the available scientific literature. While extracts from Primula species have been evaluated for their antioxidant potential, the contribution of this compound to this activity has not been specifically determined. mdpi.comnih.govmdpi.com

Radical Scavenging Assays

There are no published results from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for the purified compound this compound. Consequently, its capacity to scavenge free radicals directly is currently unknown.

Cellular Antioxidant Defense Mechanisms

Research into the effects of this compound on cellular antioxidant defense mechanisms has not been reported. There is no information on whether this compound can influence the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), or affect the levels of intracellular antioxidants like glutathione (GSH).

Other Investigated Pharmacological Modalities in Preclinical Models (e.g., immunomodulatory)

In the exploration of novel chemical entities, the assessment of immunomodulatory potential is a critical step in identifying new therapeutic agents. Immunomodulators are substances that can either enhance, suppress, or modify the immune response, offering potential treatments for a wide range of conditions, from infectious diseases and cancers to autoimmune disorders and inflammatory diseases. The preclinical investigation of a compound's effect on the immune system involves a tiered approach, beginning with broad screening assays and progressing to more detailed mechanistic studies to understand how the compound interacts with various components of the immune system.

These investigations typically utilize in vitro models with immune cells and in vivo animal models of disease. The goal is to characterize the compound's influence on both the innate and adaptive immune responses. This includes examining its effects on key immune cells such as macrophages, lymphocytes (T cells and B cells), dendritic cells, and natural killer (NK) cells. Furthermore, the impact on the production of signaling molecules like cytokines and chemokines is a central focus of these studies.

Biochemical and Cell-based Assay Development

To elucidate the immunomodulatory activity of a novel compound, a variety of biochemical and cell-based assays are developed and employed. These assays are essential for initial screening, determining potency, and understanding the compound's mechanism of action at a molecular and cellular level.

Biochemical Assays: These assays are designed to measure the effect of a compound on a specific molecular target in a cell-free system. This allows for the direct assessment of interaction with proteins such as enzymes or receptors that are crucial for immune function. For instance, kinase assays can determine if a compound inhibits signaling pathways involved in immune cell activation.

Cell Viability and Proliferation Assays: To ensure that the observed immunomodulatory effects are not due to cytotoxicity, assays such as MTT or trypan blue exclusion are performed. Proliferation assays, for example using CFSE staining, can measure the impact on lymphocyte proliferation in response to stimuli.

Cytokine Release Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays are used to quantify the production of key cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) by immune cells following treatment with the compound. This helps to determine if the compound has a pro-inflammatory or anti-inflammatory profile.

Phagocytosis Assays: To assess the effect on macrophage function, assays that measure the uptake of particles or pathogens are conducted.

Reporter Gene Assays: These assays are used to study the effect of a compound on specific signaling pathways (e.g., NF-κB) by measuring the expression of a reporter gene linked to a responsive promoter.

Below is an interactive table summarizing typical assays used in the investigation of immunomodulatory compounds.

| Assay Type | Purpose | Example Readouts |

| Biochemical | ||

| Kinase Assays | To measure inhibition or activation of specific kinases in immune signaling pathways. | IC50 values, enzyme kinetics |

| Binding Assays | To determine the affinity of the compound for a specific molecular target. | Kd (dissociation constant) |

| Cell-based | ||

| Cell Viability | To assess the toxicity of the compound to immune cells. | Percentage of viable cells |

| Cell Proliferation | To measure the effect on immune cell proliferation. | Proliferation index |

| Cytokine Quantification | To determine the impact on the production of inflammatory and anti-inflammatory cytokines. | Concentration of cytokines (pg/mL or ng/mL) |

| Phagocytosis Assay | To evaluate the effect on the phagocytic capacity of macrophages. | Phagocytic index |

| Reporter Gene Assay | To investigate the modulation of specific signaling pathways. | Luminescence or fluorescence intensity |

Mechanistic Investigations

Once initial immunomodulatory activity is confirmed through screening assays, more in-depth mechanistic investigations are undertaken to understand how the compound exerts its effects. These studies are critical for identifying the specific molecular targets and cellular pathways that are modulated by the compound.

Key areas of mechanistic investigation include:

Signaling Pathway Analysis: Techniques such as Western blotting and phospho-flow cytometry are used to examine the phosphorylation status of key proteins in signaling cascades, such as the MAPK and NF-κB pathways, which are central to immune cell activation.

Gene Expression Profiling: Microarray or RNA-sequencing (RNA-seq) can provide a global view of the changes in gene expression in immune cells treated with the compound. This can reveal novel pathways and targets affected by the compound.

Target Identification and Validation: If a direct molecular target is suspected, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm binding. Genetic approaches, such as using siRNA or CRISPR/Cas9 to knock down a potential target, can validate its role in the compound's mechanism of action.

Functional Assays in Primary Immune Cells: To increase the physiological relevance, mechanistic studies are often performed using primary immune cells isolated from human blood or animal tissues. This allows for the study of the compound's effects on a mixed population of cells and their interactions.

The following table outlines common approaches in mechanistic investigations.

| Investigation Area | Techniques | Information Gained |

| Signaling Pathway Analysis | Western Blot, Flow Cytometry | Identification of modulated signaling pathways (e.g., NF-κB, MAPK). |

| Gene Expression Analysis | Microarray, RNA-seq | Global changes in gene expression, identification of regulated genes. |

| Target Identification | SPR, ITC, Cellular Thermal Shift Assay (CETSA) | Confirmation of direct binding to a molecular target and affinity. |

| Target Validation | siRNA, CRISPR/Cas9 | Validation of the role of a specific target in the compound's activity. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The macrocyclic core: Its size, rigidity, and the presence of specific functional groups (e.g., hydroxyls, carbonyls, double bonds) within the ring structure.

The aglycone: The non-sugar portion of the molecule, which often dictates the primary interaction with a target.

The glycosidic chains: The sugar moieties and their linkages, which can influence solubility, cell permeability, metabolic stability, and direct interaction with the target or ancillary proteins nih.govresearchgate.net.

By synthesizing or isolating analogs with specific structural features altered or removed, researchers can determine which parts are critical for activity, which can be modified to enhance potency or selectivity, and which are dispensable oncodesign-services.comchemrxiv.org.

Impact of Aglycone Structure Modifications on Activity Profiles

The aglycone is frequently the principal determinant of a glycoside's biological activity, as it often binds directly to the target molecule researchgate.net. SAR studies would investigate how alterations to the aglycone of Macrophyllicin impact its activity profile. This could involve:

Functional group modifications: Changing hydroxyl groups to ethers or esters, altering carbonyl groups, or modifying lipophilic regions. For instance, the presence, position, and stereochemistry of hydroxyl groups on a triterpenoid (B12794562) aglycone have been shown to be critical for activity at P2X7 receptors nih.gov.

Skeletal modifications: Introducing or removing rings, altering ring sizes, or changing the degree of unsaturation within the macrocyclic structure.

Stereochemical variations: Investigating the effect of epimerization at chiral centers within the aglycone, as seen with ginsenosides (B1230088) where stereochemistry significantly impacts activity nih.gov.

Such modifications help map the binding site and identify critical interactions, such as hydrogen bonding, hydrophobic interactions, or ionic bonds, between the aglycone and its target oncodesign-services.comrsc.org.

Influence of Glycosidic Chain Composition and Linkage on Activity

Glycosylation plays a multifaceted role in the activity of natural products. The sugar moieties can influence solubility, bioavailability, and target recognition, and in some cases, are essential for activity nih.govresearchgate.net. SAR studies on the glycosidic portion of this compound would explore:

Number of sugar units: Whether a mono-, di-, or oligosaccharide chain is optimal. Some studies suggest monosaccharide attachments may perform better than di- or trisaccharides for certain targets nih.gov.

Type of sugar: Different sugars (e.g., glucose, galactose, rhamnose) can confer distinct properties and binding interactions.

Glycosidic linkage: The type of bond (e.g., α or β) and the specific carbon atoms involved (e.g., 1→4, 1→6) can significantly alter the spatial presentation of the sugar and its interaction with the target or surrounding environment researchgate.netnih.gov. For example, the specific glycosidic linkages in fungal polysaccharides have been shown to influence their anti-inflammatory activity nih.gov.

Position of glycosylation: The site on the aglycone where the sugar is attached can also be critical, as demonstrated by studies where modifications at specific positions on a triterpenoid scaffold were not tolerated nih.gov.

Computational Chemistry Approaches to SAR/QSAR

Computational methods are indispensable tools for modern SAR/QSAR studies, enabling the exploration of chemical space and the prediction of activity without extensive synthesis and testing nih.govuni-bonn.de.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., this compound or its analogs) to another (receptor, e.g., a target protein) to form a stable complex unair.ac.idtjnpr.orgresearchgate.net. It involves:

Predicting binding modes: Docking algorithms explore various possible binding poses of the ligand within the target's active site.

Estimating binding affinity: Scoring functions are used to rank these poses based on predicted binding energy, identifying the most likely interactions unair.ac.idnih.gov.

Guiding analog design: Docking results can highlight specific interactions that are crucial for binding, suggesting modifications to the ligand structure to improve affinity or selectivity unair.ac.idnih.gov.

For this compound, docking would help visualize how its aglycone and glycosidic moieties fit into a target's binding pocket, identifying key amino acid residues involved in binding nih.govnih.gov.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing the static snapshots generated by docking nih.govmdpi.comebsco.com. MD simulations allow researchers to:

Assess stability: Evaluate the stability of the ligand-protein complex, observing conformational changes of both the ligand and the protein over nanoseconds to microseconds nih.govnih.gov.

Refine binding modes: Track the movement of the ligand within the binding site to identify more stable and biologically relevant binding poses than those predicted by docking alone nih.govnih.gov.

Understand dynamic interactions: Observe how transient interactions, such as hydrogen bonds or hydrophobic contacts, form and break, providing deeper insights into the binding mechanism nih.govebsco.com.

These simulations are crucial for understanding the dynamic nature of this compound's interaction with its target, offering a more realistic representation of binding events nih.govnih.gov.

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to exert its biological activity nih.govyoutube.comnih.gov. This involves:

Feature identification: Analyzing a set of active molecules to identify common structural features and their spatial relationships.

Model generation: Creating a 3D model representing these essential features.

Virtual screening: Using the pharmacophore model as a query to search large databases for new compounds that possess these critical features, thus identifying potential new leads.

Guiding SAR: The pharmacophore model can also guide the design of new analogs by indicating which features are required and which can be modified or omitted nih.govnih.gov.

For this compound, a pharmacophore model could define the critical interaction points required for binding, aiding in the design of simpler or more potent analogs that mimic these features.

Illustrative Data Table: Hypothetical SAR Data for this compound Analogs

Ecological Role and Chemoecological Significance of Macrophyllicin

Distribution and Concentration in Primula Species and Specific Plant Parts

The genus Primula, commonly known as primroses, is a large genus within the Primulaceae family, comprising over 400 species distributed across the temperate and cold regions of the Northern Hemisphere, with a significant concentration in the Sino-Himalayan region researchgate.netthreatenedtaxa.orgactaplantarum.org. Primula macrophylla is a species from which Macrophyllicin has been isolated uok.edu.incdnsciencepub.comtandfonline.com. Primula species are known for their diverse phytochemical profiles, often accumulating saponins (B1172615) and flavonoids, which are frequently found in various plant parts, including roots, leaves, and flowers researchgate.netresearchgate.net. While Primula roots are often highlighted as a rich source of saponins, aerial parts also contain significant amounts of bioactive compounds researchgate.net.

Specific data detailing the concentration of this compound across different Primula species or within distinct plant parts (e.g., roots, leaves, flowers) is not extensively documented in the reviewed literature. However, its identification in P. macrophylla suggests its presence in the tissues of this species. Studies on Primula species generally indicate that these plants are well-equipped with a variety of secondary metabolites that contribute to their ecological interactions researchgate.netresearchgate.net.

Role as a Chemical Defense Mechanism against Herbivory

Plants have evolved a sophisticated array of chemical defense mechanisms to protect themselves from herbivorous insects and other pests. These defenses often involve secondary metabolites that act as toxins, feeding deterrents, or antinutritive agents uv.mx. The genus Primula is known to produce compounds with such properties, contributing to its survival in diverse environments researchgate.netresearchgate.net.

This compound, as a saponin (B1150181), belongs to a class of compounds frequently implicated in plant defense. Saponins can exhibit a range of biological activities, including insecticidal and antimicrobial effects uv.mxresearchgate.net. While direct studies specifically quantifying this compound's efficacy against particular herbivores are limited, its presence in P. macrophylla, a plant that has been investigated for insecticidal activity tandfonline.com, suggests a potential role in the plant's defense arsenal. The complex interplay between plants and insects is characterized by an evolutionary arms race, where plants develop chemical barriers and insects evolve strategies to overcome them scielo.br. This compound likely contributes to Primula's ability to deter or resist herbivory as part of this ongoing co-evolutionary process.

Potential as an Allelochemical in Plant Competition

Although specific research detailing this compound's allelopathic effects is not widely reported, many plant-derived secondary metabolites, including saponins and flavonoids, can function as allelochemicals nih.gov. These compounds, released through root exudation or during decomposition, can mediate interactions between plants in natural ecosystems. Therefore, it is plausible that this compound, as a constituent of Primula species, may contribute to inter-specific or intra-specific competition by influencing the growth or survival of neighboring plants. Further research would be needed to elucidate its specific allelochemical activities.

Influence on Plant-Microbe and Plant-Insect Interactions

Plant-Microbe Interactions: Plants engage in complex relationships with a vast array of microorganisms in their environment, particularly within the rhizosphere. Root exudates, which include a diverse range of organic compounds such as amino acids, sugars, and secondary metabolites like saponins, play a critical role in shaping these microbial communities frontiersin.org. These exudates act as chemical signals that can attract beneficial microbes or deter pathogens, thereby influencing plant health and nutrient acquisition frontiersin.orguu.nlrsc.orgtaylorfrancis.com.

Extracts from Primula macrophylla have demonstrated antifungal activity researchgate.net. While this compound's specific role in these observed activities requires further investigation, its presence as a saponin suggests it could contribute to the plant's interaction with microbes. Saponins are known to possess antimicrobial properties and can influence the composition of soil microbial communities uv.mx. Thus, this compound may play a role in modulating the rhizosphere microbiome, potentially by inhibiting pathogenic fungi or promoting beneficial microbial associations that enhance plant resilience.

Plant-Insect Interactions: The interactions between plants and insects are multifaceted, encompassing herbivory, pollination, and defense scielo.brresearchgate.net. Plants employ a variety of strategies, including the production of chemical compounds, to defend against insect herbivores uv.mxscielo.brfrontiersin.org. Insects, in turn, have evolved mechanisms to detect host plants, overcome plant defenses, and utilize plant compounds scielo.brresearchgate.net.

As a constituent of Primula macrophylla, this compound is part of the plant's chemical defense system. Studies investigating the bioactivity of P. macrophylla have included assessments of its effects on insects tandfonline.com. Saponins, in general, can act as insecticidal agents by disrupting insect cell membranes or interfering with physiological processes uv.mx. The presence of this compound in Primula species suggests it may contribute to the plant's defense against insect pests, either by direct toxicity, deterrence, or by influencing insect development. Furthermore, plants can detect insect presence, such as eggs laid on leaves, and activate defense responses, often mediated by chemical signaling pathways unibas.ch. The complex chemical profiles of plants like Primula, including compounds like this compound, are central to these intricate plant-insect relationships.

Bioactivity of Primula macrophylla Extracts

The following table summarizes some of the bioactivity observed in extracts and fractions of Primula macrophylla, a plant species known to contain this compound. These findings provide insight into the chemical defense capabilities of plants hosting this compound.

| Fraction/Extract | Bioactivity Assessed (Assay Type) | Result | Reference |

| Crude Extract | Cytotoxicity (Brine Shrimp) | LD50 = 1.7864 µg/mL | researchgate.net |

| Chloroform (B151607) Fraction | Cytotoxicity (Brine Shrimp) | LD50 = 47.919 µg/mL | researchgate.net |

| Ethyl Acetate Fraction | Cytotoxicity (Brine Shrimp) | LD50 = 109.775 µg/mL | researchgate.net |

| Benzene Fraction | Cytotoxicity (Brine Shrimp) | LD50 = 137.556 µg/mL | researchgate.net |

| Crude Extract | Antifungal | Excellent activity against T. longifusis and M. canis | researchgate.net |

| Benzene Fraction | Antifungal | Excellent activity against T. longifusis and M. canis | researchgate.net |

| Ethyl Acetate Fraction | Antifungal | Excellent activity against T. longifusis and M. canis | researchgate.net |

Note: LD50 (Lethal Dose 50%) indicates the concentration of a substance that is lethal to 50% of a test population. Lower LD50 values indicate higher toxicity.

Compounds Mentioned:

this compound

Primulic acid

Flavonoids

Rutin

Catechin

Kaempferol

Luteolin

Quercetin

Isorhamnetin

Gallic acid

Gallic acid methyl ester

5-hydroxy pyrogallol (B1678534)

2-phenylchromone

Flavone

Triterpenoid (B12794562) saponins

Protoprimulagenin A

Priverosaponin B

Glucosinolates

DIMBOA

MBOA

Cyanogenic glycosides

Alkaloids

Terpenoids

Phenolic compounds

Coumarins

Quinones

Monoterpenes

Sesquiterpenes

Diterpenes

Triterpenes

Steroids

Future Perspectives and Emerging Research Frontiers

Application of Advanced Analytical and Structural Methodologies

Future research would necessitate the use of advanced analytical techniques to fully characterize macrophyllicin. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for confirming its structure and stereochemistry. nih.gov Techniques such as X-ray crystallography could provide definitive three-dimensional structural information, which is crucial for understanding its interaction with biological molecules. nih.gov

Deeper Mechanistic Studies at the Molecular and Systems Level

Should initial biological screening reveal any activity, subsequent research would focus on elucidating the mechanism of action. This could involve a variety of molecular and cellular biology techniques to identify how this compound interacts with cells and molecular targets. For instance, if it were to show antimicrobial properties, studies would investigate its effects on microbial cell walls, protein synthesis, or DNA replication.

Exploration of Novel Biological Targets and Therapeutic Pathways

A significant area of future research would be to screen this compound for a wide range of biological activities. This could include assays for antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comencyclopedia.pub Identifying any such activities would be the first step in discovering its potential therapeutic applications and the biological pathways it might modulate.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

Upon identifying a biological effect, "omics" technologies could provide a comprehensive view of the cellular response to this compound. youtube.com Transcriptomics would reveal changes in gene expression, proteomics would identify alterations in protein levels, and metabolomics would show shifts in metabolic pathways. nih.govmdpi.com This integrated approach could offer deep insights into the compound's mechanism of action and its broader physiological effects.

Bioprospecting for New this compound-Related Compounds

The discovery of this compound in Primula macrophylla suggests that this plant and related species could be a source of other novel, structurally similar compounds. Future bioprospecting efforts could focus on isolating and identifying these analogs. This could lead to the discovery of a family of related natural products with potentially diverse biological activities.

Sustainable Production and Biocatalytic Approaches

If this compound is found to have valuable properties, developing sustainable methods for its production would be crucial. This could involve optimizing its extraction from natural sources, developing a total synthesis route, or exploring biocatalytic methods. Biocatalysis, using enzymes or whole microorganisms, could offer an environmentally friendly and efficient way to produce this compound or its derivatives.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Macrophyllicin in preclinical studies?

Methodological Answer: Synthesis should follow reproducible protocols with detailed documentation of reagents (purity, suppliers), reaction conditions (temperature, solvent systems), and purification steps (e.g., column chromatography, recrystallization). Characterization requires multi-modal validation:

- Structural elucidation : NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation .

- Purity assessment : HPLC with UV/Vis or MS detection, ensuring ≥95% purity for biological assays .

- Batch consistency : Include at least three independent synthesis replicates to confirm reproducibility .

Q. How should researchers design initial bioactivity screens for this compound to ensure statistical validity?

Methodological Answer:

- In vitro assays : Use dose-response curves with ≥6 concentrations (e.g., 0.1–100 µM) and technical triplicates. Normalize results to positive/negative controls (e.g., DMSO for solvents) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., IC₅₀, EC₅₀) with 95% confidence intervals .

- Blinding : Randomize sample assignments to minimize bias, particularly in cell-based or enzyme inhibition assays .

Q. What are the critical parameters for ensuring reproducibility in this compound’s pharmacokinetic (PK) studies?

Methodological Answer:

- In vivo models : Standardize animal strains, ages, and dosing regimens (e.g., oral vs. intravenous). Monitor plasma concentrations via LC-MS/MS at defined intervals (e.g., 0, 1, 4, 24 hours) .

- Data reporting : Include AUC, Cₘₐₓ, t₁/₂, and clearance rates. Cross-validate results across ≥2 independent labs to confirm generalizability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across independent studies?

Methodological Answer:

- Meta-analysis framework : Aggregate raw data from public repositories (e.g., ChEMBL, PubChem) and assess heterogeneity via I² statistics. Stratify by variables like assay type (e.g., enzymatic vs. cell-based), species specificity, or compound batch .

- Experimental replication : Repeat disputed assays under harmonized conditions (e.g., identical cell lines, buffer pH) to isolate confounding factors .

- Mechanistic studies : Use CRISPR-mediated gene knockout or isotopic labeling to verify target engagement specificity .

Q. What advanced computational strategies are recommended for elucidating this compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Employ ensemble docking with flexible receptor models (e.g., Rosetta, AutoDock Vina) to account for protein conformational changes .

- MD simulations : Run ≥100-ns simulations in explicit solvent to assess binding stability and free energy landscapes (MM/PBSA, MM/GBSA) .

- Network pharmacology : Integrate omics data (transcriptomics, proteomics) to identify off-target effects or synergistic pathways .

Q. How should researchers optimize this compound’s selectivity profile to minimize off-target toxicity?

Methodological Answer:

- Counter-screening panels : Test against related targets (e.g., kinase families, GPCRs) at 10× IC₅₀ concentrations. Use high-content imaging to detect phenotypic changes .

- Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl, halogen groups) and correlate modifications with selectivity indices .

- Toxicogenomics : Apply RNA-seq or proteomics in primary human hepatocytes to predict in vivo toxicity .

Data Analysis and Reporting

Q. What are the best practices for reconciling discrepancies between in silico predictions and experimental results for this compound?

Methodological Answer:

- Model validation : Benchmark computational predictions against high-quality experimental datasets (e.g., ChEMBL IC₅₀ values) using metrics like ROC-AUC or precision-recall curves .

- Error analysis : Quantify force field inaccuracies or solvation effects via free energy perturbation (FEP) calculations .

- Iterative refinement : Use experimental data to retrain machine learning models (e.g., random forests, neural networks) for improved predictive accuracy .

Q. How can researchers address low reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer:

- Standardized protocols : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed housing conditions, randomization, and blinding .

- Power analysis : Predefine sample sizes (e.g., n=8–12/group) using G*Power to ensure adequate statistical power (α=0.05, β=0.2) .

- Multi-center trials : Collaborate with independent labs to validate findings across diverse experimental settings .

Ethical and Reporting Compliance

Q. What ethical considerations are critical when publishing this compound research involving animal models?

Methodological Answer:

Q. How should researchers navigate conflicting spectral data in this compound’s structural reports?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.